2-Neopentylazetidine hydrochloride
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Overview
Description
2-Neopentylazetidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, which is known for its unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Neopentylazetidine hydrochloride typically involves the [2+2] cycloaddition reaction between an imine and a keteneThe imine is prepared from the corresponding amine and aldehyde, while the ketene is generated in situ from a precursor such as methyl 3-(chloroformyl) propionate . The reaction conditions usually involve the use of a solvent like dichloromethane and a catalyst such as triethylamine. The resulting azetidine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Neopentylazetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding azetidine oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds with various functional groups.
Scientific Research Applications
2-Neopentylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Neopentylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more reactive than other similar compounds. This reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
2-Neopentylazetidine hydrochloride can be compared with other azetidine derivatives and related compounds:
Azetidine: The parent compound, which is less reactive due to the absence of the neopentyl group.
Aziridine: A three-membered nitrogen-containing heterocycle that is more reactive but less stable than azetidine.
Pyrrolidine: A five-membered nitrogen-containing heterocycle that is more stable but less reactive than azetidine.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)6-7-4-5-9-7;/h7,9H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCOVBTVUFJXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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